molecular formula C9H13ClN2O2 B11886741 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride CAS No. 7284-43-7

2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride

Cat. No.: B11886741
CAS No.: 7284-43-7
M. Wt: 216.66 g/mol
InChI Key: JACMQSBEVYNMSD-UHFFFAOYSA-N
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Description

2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is also known as 3-aminophenylalanine hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and features an amino group attached to the phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.

    2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains additional hydroxyl and iodine substituents.

    2-Amino-3-(4-nitrophenyl)propanoic acid: Features a nitro group instead of an amino group .

Uniqueness

2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and as a precursor for synthesizing more complex molecules .

Properties

CAS No.

7284-43-7

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-amino-3-(3-aminophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H

InChI Key

JACMQSBEVYNMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl

Origin of Product

United States

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